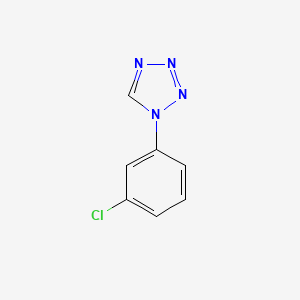

1-(3-Chlorophenyl)-1H-tetrazole

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65697-42-9 |

|---|---|

Molecular Formula |

C7H5ClN4 |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

1-(3-chlorophenyl)tetrazole |

InChI |

InChI=1S/C7H5ClN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H |

InChI Key |

REIXIBIPBHQBLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=NN=N2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Chlorophenyl)-1H-tetrazole chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of 1-(3-Chlorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delineates its molecular structure, core chemical properties, and stability profile under various conditions. Authored from the perspective of a senior application scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights, focusing on synthesis protocols, characterization methodologies, and stability assessments. Key data is presented in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility. This guide serves as an essential resource for professionals engaged in the research and development of tetrazole-containing molecules.

Introduction: The Significance of the Phenyl-Tetrazole Scaffold

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, a structure that imparts a unique combination of chemical properties. Due to their high nitrogen content, they are energetically rich, but the aromatic 6π-electron system confers considerable thermal and chemical stability.[1][2][3] In the field of drug development, the 1H-tetrazole moiety is widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[1][4] It mimics the acidity and planar structure of a carboxylate but offers improved lipophilicity and metabolic resistance, making it a valuable functional group in the design of novel therapeutics.[5]

1-(3-Chlorophenyl)-1H-tetrazole belongs to the class of 1-substituted tetrazoles. The presence of the 3-chlorophenyl group significantly influences its electronic properties, solubility, and potential biological interactions, making it a versatile building block for creating libraries of compounds for pharmacological screening.[6][7][8] This guide provides an in-depth analysis of its synthesis, chemical nature, and stability, offering a foundational understanding for its application in advanced research.

Synthesis and Spectroscopic Characterization

The synthesis of 1-substituted tetrazoles is well-established, with the most common route involving the reaction of a primary amine with an orthoformate and an azide source. This method is reliable and provides good yields for a variety of substituted anilines.

Recommended Synthesis Protocol

This protocol describes the synthesis of 1-(3-Chlorophenyl)-1H-tetrazole from 3-chloroaniline, triethyl orthoformate, and sodium azide, often catalyzed by an acid like acetic acid or a Lewis acid.

Experimental Workflow:

Caption: Synthesis workflow for 1-(3-Chlorophenyl)-1H-tetrazole.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and sodium azide (1.2 equivalents).

-

Solvent Addition: Add a suitable solvent such as glacial acetic acid or dimethylformamide (DMF). Acetic acid can also serve as a catalyst.

-

Heating: Heat the reaction mixture with stirring to 100-120°C. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-water. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts and solvent.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a crystalline solid.

Spectroscopic Profile

Characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative for phenyl-tetrazole structures.

| Technique | Expected Observations for 1-(3-Chlorophenyl)-1H-tetrazole |

| ¹H NMR | A singlet for the tetrazole proton (C-H) is expected in the downfield region, typically δ 9.0-9.5 ppm. The aromatic protons of the chlorophenyl ring will appear as multiplets in the δ 7.4-7.8 ppm range. |

| ¹³C NMR | The carbon of the tetrazole ring typically appears around δ 140-145 ppm. The carbons of the chlorophenyl ring will be observed in the aromatic region (δ 120-135 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. |

| FT-IR (KBr) | Key vibrational bands include N-H stretching (if tautomerism occurs, though less likely in 1-substituted), C-H stretching (aromatic, ~3100 cm⁻¹), C=N and N=N ring stretching vibrations in the 1600-1300 cm⁻¹ region, and a strong C-Cl stretching band around 700-800 cm⁻¹.[1][9] |

| Mass Spec. (EI) | The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (180.59 g/mol for C₇H₅ClN₄), showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).[10] |

Chemical Properties and Reactivity

The properties of 1-(3-Chlorophenyl)-1H-tetrazole are dictated by the interplay between the aromatic tetrazole ring and the substituted phenyl group.

Physicochemical Properties

The following properties provide a baseline for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | PubChem |

| Molecular Weight | 180.59 g/mol | PubChem[11] |

| Appearance | White to off-white solid | Generic Data |

| XLogP3 | 1.7 | PubChem[11] |

| Hydrogen Bond Donor Count | 0 | PubChem[11] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[11] |

| Topological Polar Surface Area | 43.6 Ų | PubChem[11] |

Reactivity Profile

-

Tetrazole Ring: The 1-substituted tetrazole ring is generally stable to a wide range of chemical reagents, including many oxidizing and reducing agents, and is stable across a broad pH range.[4] Its primary mode of reactivity involves thermal or photochemical decomposition.

-

Acidity: Unlike 5-substituted-1H-tetrazoles, which are acidic due to the proton on the ring, 1-substituted tetrazoles are not significantly acidic. The nitrogen atoms, however, retain some basicity and can be protonated under strongly acidic conditions or act as ligands in coordination chemistry.

-

Chlorophenyl Group: The chlorophenyl ring can undergo electrophilic aromatic substitution, although the tetrazole ring is deactivating. The chlorine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), providing a handle for further functionalization.

Stability Analysis

Understanding the stability of a compound is critical for its storage, handling, and application, especially for nitrogen-rich heterocycles which can be energetic.

Thermal Stability

Tetrazoles are known to be thermally sensitive. Their decomposition is typically a highly exothermic process involving the irreversible loss of molecular nitrogen (N₂).

Decomposition Pathway: Thermal analysis of similar phenyl tetrazoles using Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) reveals that decomposition generally occurs at temperatures between 190–240 °C.[12][13] The primary decomposition pathway is believed to be a concerted cycloreversion, releasing a molecule of dinitrogen to form a highly reactive nitrilimine intermediate, which then rearranges.

Caption: General thermal decomposition pathway for 1-phenyl tetrazoles.

Key Stability Insights:

-

Exothermic Decomposition: DSC studies confirm the decomposition is strongly exothermic, a critical safety consideration.[12]

-

Hazard Potential: While generally stable at ambient temperatures, tetrazoles can decompose explosively upon exposure to shock, friction, or high heat, especially above their melting point.[14][15] Appropriate personal protective equipment and handling procedures are mandatory.

-

Storage: The compound should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents.

Chemical Stability

1-(3-Chlorophenyl)-1H-tetrazole exhibits good chemical stability.

-

pH Stability: The tetrazole ring is robust and does not readily hydrolyze or degrade in neutral, moderately acidic, or moderately basic aqueous solutions at room temperature.

-

Redox Stability: It is stable towards common laboratory oxidizing agents (e.g., KMnO₄ under neutral conditions) and reducing agents (e.g., NaBH₄). This stability allows for chemical modifications on other parts of a larger molecule without affecting the tetrazole core.

Applications in Research and Development

The stability and bioisosteric properties of the tetrazole ring make 1-(3-Chlorophenyl)-1H-tetrazole a valuable starting material in several areas:

-

Medicinal Chemistry: It serves as a key fragment for synthesizing compounds targeting a wide range of biological pathways. Tetrazole derivatives have shown potential as antimicrobial, anticancer, and antihypertensive agents.[1][7] The 3-chloro-substitution pattern is often explored to probe specific binding pockets in target proteins.

-

Corrosion Inhibition: Phenyl-tetrazole derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments, forming a protective film on the metal surface.[2][16]

-

Materials Science: The high nitrogen content makes tetrazole derivatives candidates for the development of energetic materials and gas generants.[17]

Conclusion

1-(3-Chlorophenyl)-1H-tetrazole is a chemically stable and synthetically accessible compound with significant potential in drug discovery and materials science. Its key features include the bioisosteric nature of the tetrazole ring and the opportunities for further functionalization via the chlorophenyl group. While its chemical stability is a major advantage, its thermal instability presents a significant handling hazard that requires strict safety protocols. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this versatile molecule into their scientific endeavors.

References

- Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC. (n.d.).

-

1-(3-chlorophenyl)-4,5-dimethyl-5H-tetrazole | C9H11ClN4 | CID 20462635 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

1-(4-chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 270006 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

Tetrazole - Wikipedia. (2024, September 24). Retrieved February 26, 2026, from [Link]

-

1-(p-chlorophenyl)-5-methyl-1H-tetrazole - SpectraBase. (n.d.). Retrieved February 26, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (2024, January 10). Retrieved February 26, 2026, from [Link]

-

5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. (2018). Retrieved February 26, 2026, from [Link]

-

Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2011, September 12). Retrieved February 26, 2026, from [Link]

-

(PDF) An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (2015, August 6). Retrieved February 26, 2026, from [Link]

-

Thermoanalytic data of tetrazoles | Download Table. (n.d.). Retrieved February 26, 2026, from [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved February 26, 2026, from [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). Retrieved February 26, 2026, from [Link]

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.). Retrieved February 26, 2026, from [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019, July 1). Retrieved February 26, 2026, from [Link]

-

(PDF) Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Retrieved February 26, 2026, from [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017, August 24). Retrieved February 26, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 7). Retrieved February 26, 2026, from [Link]

-

(PDF) Pharmacological application of tetrazole derivatives. (2022, May 31). Retrieved February 26, 2026, from [Link]

-

(PDF) Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024, August 30). Retrieved February 26, 2026, from [Link]

-

5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. (n.d.). Retrieved February 26, 2026, from [Link]

-

(PDF) STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved February 26, 2026, from [Link]

-

Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). (n.d.). Retrieved February 26, 2026, from [Link]

-

Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. (2012, January 3). Retrieved February 26, 2026, from [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.). Retrieved February 26, 2026, from [Link]

-

Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. (n.d.). Retrieved February 26, 2026, from [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(4-chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 270006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. echemi.com [echemi.com]

- 16. bhu.ac.in [bhu.ac.in]

- 17. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

Nitrogen-Rich Heterocyclic Compounds for Energetic Materials: A Technical Guide to Synthesis, Characterization, and Performance Optimization

The Paradigm Shift in High Energy Density Materials (HEDMs)

For decades, the development of energetic materials has been dominated by carbon-backbone explosives such as TNT and RDX. These traditional materials derive their explosive power from the internal oxidation of their carbon skeletons by nitro groups, a mechanism that inherently requires a delicate oxygen balance. However, modern materials science is undergoing a paradigm shift toward nitrogen-rich heterocyclic compounds—specifically utilizing tetrazoles, triazoles, and 1,2,4,5-tetrazines[1].

While primarily designed for aerospace and defense applications, the synthetic methodologies of these nitrogen-rich heterocycles share significant overlap with pharmaceutical workflows, where such moieties frequently serve as metabolically stable bioisosteres for drug development. In the context of energetics, the fundamental causality driving their superior detonation performance is rooted in their highly positive enthalpy of formation (

Mechanistic Principles of Molecular Design

Designing a nitrogen-rich HEDM requires navigating the inverse relationship between energy density and molecular stability. As the nitrogen content of a molecule increases, its thermal stability typically decreases, often leading to unacceptable mechanical sensitivities to impact and friction[5].

To tame these energetic moieties, Senior Application Scientists employ a multi-tiered structural strategy:

-

Scaffold Selection: Utilizing 5-membered rings (triazoles, tetrazoles) or 6-membered rings (tetrazines) as the stable energetic core[1][6].

-

Functionalization: Introducing explosophoric groups such as azido (

), nitro ( -

Salt or EMOF Formation: Converting neutral, highly sensitive molecules into energetic salts or Energetic Metal-Organic Frameworks (EMOFs) to artificially inflate their thermal decomposition temperature (

)[6][7].

Workflow for designing nitrogen-rich energetic materials balancing energy and stability.

Advanced Architectures: Energetic Salts and EMOFs

The transformation of a neutral heterocycle into an energetic salt or EMOF is a critical, self-validating step for stabilizing high-nitrogen compounds.

-

Energetic Salts: By deprotonating acidic heterocycles (e.g., 1H-tetrazole derivatives) and pairing them with nitrogen-rich cations (such as hydrazinium or hydroxylammonium), the resulting ionic lattice forms an extensive intermolecular hydrogen-bonding network[4][6]. This dense network acts as a molecular shock absorber. When subjected to mechanical stimuli, the lattice dissipates the energy as phonon vibrations rather than localized bond-cleavage events, thereby dramatically reducing impact and friction sensitivity[4].

-

Energetic Metal-Organic Frameworks (EMOFs): EMOFs utilize nitrogen-rich heterocycles as bridging ligands coordinated to metal nodes (e.g.,

,

Synthesis and assembly pathways for energetic salts and EMOFs from acyclic precursors.

Experimental Protocol: Synthesis of a Nitrogen-Rich Energetic Salt

To ensure reproducibility and high yield, the synthesis of energetic salts relies on a precise metathesis workflow. The following is a validated, step-by-step protocol for synthesizing a hydrazinium tetrazolate salt, adapted from standard methodologies for dianionic nitrogen-rich salts[4].

Step-by-Step Methodology:

-

Precursor Deprotonation: Suspend 10.0 mmol of the neutral bis-tetrazole precursor in 50 mL of distilled water. Gradually add 10.0 mmol of Barium Hydroxide octahydrate (

) under continuous magnetic stirring at 60 °C.-

Causality:

is chosen over standard bases like

-

-

Metathesis Reaction: Once a clear solution is obtained (indicating complete formation of the barium tetrazolate salt), add a stoichiometric amount (10.0 mmol) of Hydrazinium Sulfate (

) dissolved in 20 mL of hot water dropwise to the reaction mixture. -

Self-Validating Precipitation: A dense white precipitate of Barium Sulfate (

) will immediately form. Stir for an additional 2 hours at 60 °C to ensure complete ion exchange.-

Validation Check: Allow the precipitate to settle. Add a single drop of

-

-

Isolation: Filter the hot mixture through a fine glass frit to remove the

. Wash the filter cake with 10 mL of hot water to ensure no product is lost. -

Crystallization: Concentrate the combined filtrate under reduced pressure (rotary evaporator) until the volume is reduced by 70%. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

-

Characterization: Filter the resulting energetic salt crystals, wash with ice-cold ethanol, and dry under a vacuum. Verify the structure via multinuclear NMR (

,

Quantitative Performance Analysis

The true efficacy of nitrogen-rich heterocycles is quantified by their detonation velocity (

| Material | Density ( | Detonation Velocity ( | Detonation Pressure ( | Reference | |

| RDX (Benchmark) | 1.805 | 204 | 8,795 | ~34.0 | [3] |

| HMX (Benchmark) | 1.905 | 279 | 9,144 | ~39.0 | [3] |

| Compound 3 (Azido-triazole) | N/A | 216 | 8,345 | 25.17 | [5] |

| Hydrazinium Salt 11 | N/A | 185 | 9,089 | 30.55 | [5] |

| DNAzaBT (Azide-Bitriazole) | 1.913 | 116 | 9,495 | 42.1 | [3] |

| DNAzBT (Trinitromethyl-Bitriazole) | 1.841 | 128 | 9,238 | 38.5 | [3] |

| [Pb(Htztr)2(H2O)]n (EMOF) | N/A | 318 | 7,715 | 31.57 | [7] |

Data Interpretation: The data clearly illustrates the trade-offs in HEDM design. Compounds like DNAzaBT achieve staggering detonation velocities (9,495 m/s, exceeding HMX) due to their zero-oxygen balance and high density, but suffer from lower thermal stability (

Conclusion

The development of nitrogen-rich heterocyclic compounds represents a fundamental leap in energetic materials science. By moving away from carbon-oxidation paradigms and harnessing the immense enthalpy of nitrogen-nitrogen bonds, researchers can achieve unprecedented detonation parameters. The strategic use of energetic salts and EMOFs provides the necessary chemical scaffolding to tame these highly reactive molecules, paving the way for the next generation of powerful, insensitive, and environmentally friendly energetic materials.

References

-

Dianionic nitrogen-rich triazole and tetrazole-based energetic salts: synthesis and detonation performance - Materials Chemistry Frontiers (RSC Publishing). 4

-

Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives - RSC Publishing. 8

-

Nitrogen-Rich Heterocycles - ResearchGate. 2

-

Taming of Triazole, Tetrazole, and Azido Groups: Nitrogen-Rich Energetic Materials with High Thermal Stabilities - ACS Publications. 5

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. 1

-

Structures and properties of energetic cations in energetic salts - RSC Advances. 6

-

Constructing Strategies and Applications of Nitrogen-Rich Energetic Metal–Organic Framework Materials - MDPI. 7

-

Azide- and Trinitromethyl-Functionalized Bitriazoles: Environmentally Friendly High-Nitrogen Energetic Materials with Zero-Oxygen Balance - ACS Publications. 3

Sources

- 1. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dianionic nitrogen-rich triazole and tetrazole-based energetic salts: synthesis and detonation performance - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structures and properties of energetic cations in energetic salts - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26032B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives - Materials Advances (RSC Publishing) [pubs.rsc.org]

The Thermal Decomposition of Chlorophenyl Tetrazoles: A Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition mechanisms of chlorophenyl tetrazoles. As molecules of significant interest in medicinal chemistry and materials science, a thorough understanding of their thermal stability and decomposition pathways is crucial for safe handling, rational drug design, and the development of novel energetic materials. This document synthesizes current experimental and theoretical knowledge to offer field-proven insights into the factors governing the thermal degradation of these important heterocyclic compounds.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are considered bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable pharmacophores in drug discovery.[1][2][3] The high nitrogen content and positive enthalpy of formation also render many tetrazole derivatives energetic materials.[4][5][6] Consequently, understanding their thermal decomposition is paramount for both pharmaceutical development and safety assessment.

Chlorophenyl tetrazoles, specifically, present a unique case study where the electron-withdrawing nature and positional isomerism of the chloro substituent can significantly influence the thermal stability and decomposition kinetics of the tetrazole ring.

Core Mechanisms of Tetrazole Thermal Decomposition

The thermal decomposition of N-substituted tetrazoles is primarily governed by the substitution pattern on the heterocyclic ring. Two predominant, mechanistically distinct pathways have been identified through extensive experimental and computational studies.[1][7][8]

-

1,5-Disubstituted Tetrazoles: These compounds typically decompose through a concerted, retro [2+3] cycloaddition reaction, extruding a molecule of nitrogen (N₂) and forming a highly reactive nitrene intermediate. This pathway is characteristic of 1-substituted tetrazoles, such as the 1-(chlorophenyl)tetrazoles that are the focus of this guide.[8]

-

2,5-Disubstituted Tetrazoles: In contrast, 2,5-disubstituted isomers undergo thermal decomposition to yield a nitrile imine, also with the elimination of N₂.[1][8]

For 1-(chlorophenyl)-1H-tetrazoles, the decomposition is therefore expected to proceed via the formation of a chlorophenylnitrene, which subsequently rearranges to form more stable products. A key product identified in the thermolysis of 1-phenyl-1H-tetrazoles is the corresponding isonitrile, formed after the initial N₂ release.[4][5]

The proposed general mechanism for the thermal decomposition of 1-(chlorophenyl)-1H-tetrazole is depicted below.

Caption: Proposed decomposition pathway for 1-(chlorophenyl)-1H-tetrazole.

Influence of the Chloro Substituent on Thermal Stability

The position of the chlorine atom (ortho, meta, or para) on the phenyl ring is a critical determinant of the thermal stability of chlorophenyl tetrazoles. Experimental studies on various 1-(substituted-phenyl)tetrazoles have shown that electron-withdrawing groups can influence the decomposition temperature.[9]

A study involving the synthesis and thermal analysis of 1-(2-chlorophenyl)-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole revealed that these compounds decompose exothermically at temperatures between 190–240 °C.[4][5] The presence of a chlorine substituent, regardless of its position, generally leads to a slight increase in thermal stability compared to the parent 1-phenyl-1H-tetrazole.[9]

| Compound | Decomposition Onset (°C) | Peak Decomposition Temp (°C) | Reference |

| 1-(2-chlorophenyl)-1H-tetrazole | ~190-240 | Not specified | [4] |

| 1-(4-chlorophenyl)-1H-tetrazole | ~190-240 | Not specified | [4] |

| 1-phenyl-1H-tetrazole | ~190-240 | Not specified | [4] |

Note: Specific onset and peak temperatures can vary depending on experimental conditions such as heating rate.

The increased stability can be attributed to the inductive electron-withdrawing effect of the chlorine atom, which can influence the electron density within the tetrazole ring and the C-N bond that is cleaved during the initial decomposition step.

Experimental Analysis of Thermal Decomposition

The primary techniques for investigating the thermal decomposition of chlorophenyl tetrazoles are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with decomposition, respectively.

Caption: General experimental workflow for tetrazole compound characterization.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which the chlorophenyl tetrazole sample begins to decompose and to quantify the mass loss associated with the extrusion of nitrogen and other volatile products.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the chlorophenyl tetrazole compound into a ceramic or aluminum TGA pan.[11]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[11]

-

-

Thermal Program:

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T5%).[9]

-

Calculate the total mass loss corresponding to the decomposition event. For 1-phenyltetrazole, this is expected to be around 38-40%, corresponding to the loss of two nitrogen atoms (N₂).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal decomposition of the chlorophenyl tetrazole, determining whether the process is exothermic or endothermic and quantifying the enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the chlorophenyl tetrazole into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at ~30 °C.

-

Heat the sample at a linear rate of 10 °C/min up to a temperature beyond the decomposition event observed in TGA.[13]

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify the exothermic peak corresponding to the decomposition of the tetrazole ring.[4]

-

Determine the onset temperature and the peak maximum temperature of the exotherm.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.

-

Identification of Decomposition Products

While TGA and DSC provide information on when and how much energy is involved in decomposition, identifying the resulting products requires hyphenated techniques. Simultaneous Thermal Analysis coupled with Fourier-Transform Infrared Spectroscopy and Mass Spectrometry (STA-FTIR-MS) is a powerful tool for this purpose.[14]

For 1-aryl tetrazoles, the primary decomposition products are expected to be:

-

Nitrogen Gas (N₂): The major gaseous product from the ring fragmentation.

-

Aryl Isonitrile: The main organic product resulting from the rearrangement of the nitrene intermediate.[4][5]

In the case of chlorophenyl tetrazoles, the final organic product would be the corresponding chlorophenyl isonitrile. Mass spectrometry can confirm the presence of chloroaniline derivatives as potential secondary decomposition products.[9]

Conclusion and Future Perspectives

The thermal decomposition of 1-(chlorophenyl)tetrazoles proceeds through a well-established mechanism involving the extrusion of molecular nitrogen to form a reactive nitrene intermediate, which subsequently rearranges to the more stable chlorophenyl isonitrile. The thermal stability of these compounds is influenced by the position of the chloro substituent on the phenyl ring, with thermal analysis techniques such as TGA and DSC being indispensable for characterizing their decomposition profiles.

Future research in this area could focus on:

-

High-resolution kinetic studies: Employing advanced kinetic models to gain a more nuanced understanding of the decomposition process.

-

Computational Modeling: Using Density Functional Theory (DFT) to precisely calculate the activation barriers for the decomposition of different chlorophenyl tetrazole isomers and to elucidate the electronic effects of the substituent.[4]

-

Isomer-Specific Analysis: A systematic comparative study of the ortho, meta, and para isomers to create a predictive model for the thermal stability of substituted phenyl tetrazoles.

A thorough understanding of these decomposition mechanisms is not only of academic interest but is also a practical necessity for the safe and effective application of these versatile compounds in both medicine and materials science.

References

-

Kiselev, V. G., et al. "Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study." The Journal of Physical Chemistry A, 2011. [Link]

-

Kiselev, V. G., et al. "Tautomerism and thermal decomposition of tetrazole: high-level ab initio study." PubMed, 2011. [Link]

-

"Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | Request PDF." ResearchGate, 2025. [Link]

-

"Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions." De Gruyter, 2024. [Link]

-

"Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles." ResearchGate, 2025. [Link]

-

"Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions." Zachariah Group, 2012. [Link]

-

"An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles." Scilit, N.A. [Link]

-

"A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition." PMC, 2023. [Link]

-

"Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates." MDPI, 2023. [Link]

-

"An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles." ResearchGate, 2025. [Link]

-

"A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides." PMC, 2019. [Link]

-

"Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers, 2025. [Link]

-

"Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF." ResearchGate, N.A. [Link]

-

"(PDF) Combustion mechanism of tetrazole derivatives." ResearchGate, 2025. [Link]

-

"Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole." ResearchGate, N.A. [Link]

-

"Tetrazoles via Multicomponent Reactions | Chemical Reviews." ACS Publications, 2021. [Link]

-

"Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline." PMC, 2021. [Link]

-

"Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." PMC, N.A. [Link]

-

"(PDF) Decomposition products of tetrazoles." ResearchGate, 2024. [Link]

-

"Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[15][16][17]Triazolo[4,3-b][15][16][17][18]tetrazine." PMC, 2022. [Link]

-

"Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds." Zanco Journal of Pure and Applied Sciences, 2022. [Link]

-

"TG-DTG-DSC curves for (a) P1 and (b) P2 at a heating rate of 10 K min⁻¹." ResearchGate, N.A. [Link]

-

"Thermal decomposition kinetics and mechanism of DNTF under pressure." Journal of Dynamics and Control, N.A. [Link]

-

"The kinetics of thermal decomposition and hot-stage microscopy of selected energetic cocrystals." ResearchGate, 2020. [Link]

-

"Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture." MDPI, 2022. [Link]

-

"Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores." MDPI, 2022. [Link]

-

"Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ)." Maximum Academic Press, 2022. [Link]

Sources

- 1. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture [mdpi.com]

- 14. Thermal decomposition kinetics and mechanism of DNTF under pressure [gthjjs.spacejournal.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tautomerism and thermal decomposition of tetrazole: high-level ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 18. researchgate.net [researchgate.net]

Isomeric Divergence in Tetrazole Scaffolds: A Technical Guide to 1-(3-Chlorophenyl) vs. 5-(3-Chlorophenyl) Tetrazoles

Executive Summary & Pharmacophoric Significance

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom[1]. When functionalized with a 3-chlorophenyl moiety, the regiochemistry of the substitution—specifically whether the aryl ring is attached to the N1 nitrogen or the C5 carbon—fundamentally alters the molecule's electronic distribution, physicochemical properties, and pharmacological utility.

This guide deconstructs the mechanistic and synthetic divergence between 1-(3-chlorophenyl)-1H-tetrazole and 5-(3-chlorophenyl)-1H-tetrazole , providing field-proven protocols and bioisosteric rationales for drug development professionals.

Structural and Physicochemical Divergence

The core difference between the two isomers lies in their acid-base character, which is dictated by the presence or absence of an acidic N-H bond.

-

5-(3-chlorophenyl)-1H-tetrazole: The aryl group is bound to the C5 carbon. This leaves an unsubstituted nitrogen (N1 or N2, depending on tautomerization) with an acidic proton[1]. The electron-withdrawing nature of the 3-chlorophenyl group stabilizes the conjugate base through resonance and inductive effects, resulting in a pKa of approximately 4.0–4.8[2]. This acidity makes it a premier3[3].

-

1-(3-chlorophenyl)-1H-tetrazole: The aryl group is bound to the N1 nitrogen, and the C5 position is occupied by a hydrogen atom. This molecule lacks an acidic proton and is entirely neutral at physiological pH. Instead of mimicking an acid, it serves as a robust 3, acting as a conformational restrictor in peptidomimetics[3].

Divergent physicochemical and pharmacological properties of tetrazole isomers.

Quantitative Data Summary

| Property | 1-(3-chlorophenyl)-1H-tetrazole | 5-(3-chlorophenyl)-1H-tetrazole |

| Molecular Formula | C7H5ClN4 | C7H5ClN4 |

| Molecular Weight | 180.59 g/mol | 180.59 g/mol |

| Aryl Attachment Site | N1 position | C5 position |

| Acid-Base Character | Neutral | Weak Acid (pKa ~4.0 - 4.8) |

| Tautomerism | None | 1H- and 2H- tautomers |

| Primary Bioisosterism | Cis-amide bond | Carboxylic acid |

| H-Bond Donor | No | Yes (N-H) |

| H-Bond Acceptor | Yes (N2, N3, N4) | Yes (N atoms) |

Mechanistic Synthesis Pathways & Self-Validating Protocols

The synthetic routes for these isomers are entirely distinct, dictated by the required atom connectivity.

Synthesis of 5-(3-chlorophenyl)-1H-tetrazole

The standard approach involves a [3+2] cycloaddition between 3-chlorobenzonitrile and an azide source[2].

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve 10 mmol of 3-chlorobenzonitrile in 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

In Situ Dipole Generation: Add 15 mmol of sodium azide (NaN₃) and 15 mmol of ammonium chloride (NH₄Cl).

-

Causality: NaN₃ alone is highly basic and unreactive toward unactivated nitriles. NH₄Cl acts as a critical proton donor to safely generate hydrazoic acid (HN₃) in situ, which is the active 1,3-dipole required for the cycloaddition[2].

-

-

Thermal Activation: Heat the reaction mixture to 110°C for 12 hours under a nitrogen atmosphere.

-

Causality: The cycloaddition is thermally forbidden at room temperature due to high activation energy barriers; 110°C provides the necessary kinetic energy.

-

-

Self-Validating Workup (Acid-Base Precipitation): Cool the mixture and pour it into 50 mL of ice water. At this stage, the product exists as a water-soluble sodium tetrazolate salt. Slowly add 1M HCl until the pH reaches ~2.

-

Validation: A white precipitate will immediately form. This phase change visually validates the successful formation of the tetrazole ring, as protonation converts the soluble salt into the highly lipophilic, neutral 5-(3-chlorophenyl)-1H-tetrazole[4].

-

-

Isolation: Filter the precipitate, wash with cold distilled water, and dry under vacuum.

Synthesis of 1-(3-chlorophenyl)-1H-tetrazole

1-substituted tetrazoles are typically synthesized via the cyclization of a primary amine with an orthoester and an azide[1].

Step-by-Step Protocol:

-

Imidate Formation: In a round-bottom flask, combine 10 mmol of 3-chloroaniline with 15 mmol of triethyl orthoformate. Add 5 mL of glacial acetic acid.

-

Causality: Triethyl orthoformate serves as the carbon bridge (C5) for the tetrazole ring. Acetic acid catalyzes the condensation between the primary amine and the orthoester to form an electrophilic imidate intermediate[1].

-

-

Azide Addition & Cyclization: Add 15 mmol of sodium azide (NaN₃) to the mixture and heat to 80°C for 8 hours.

-

Causality: The azide ion nucleophilically attacks the imidate carbon. Subsequent intramolecular cyclization yields the fully aromatic 1-substituted tetrazole[5].

-

-

Self-Validating Workup (Chromatographic Separation): Pour the cooled mixture into crushed ice and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ to neutralize the acetic acid.

-

Validation: Unlike the 5-isomer, the 1-isomer cannot form a water-soluble salt. It remains entirely in the organic layer. TLC analysis (Hexanes:EtOAc) will reveal a distinct, UV-active non-polar spot, confirming the absence of acidic functional groups.

-

-

Purification: Concentrate the organic layer and purify via silica gel column chromatography.

Chemical synthesis workflows for 1-substituted and 5-substituted tetrazole isomers.

Pharmacological Applications in Drug Development

The choice between the 1-isomer and the 5-isomer hinges entirely on the desired pharmacological profile and the specific liability of the lead compound.

-

The 5-Isomer as a Carboxylic Acid Surrogate: Carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation)[6]. Replacing a -COOH group with a 5-(3-chlorophenyl)-1H-tetrazole maintains the required acidic pharmacophore for target binding (e.g., in Angiotensin II receptor blockers) but distributes the negative charge across four nitrogen atoms. This 6 and drastically improves oral bioavailability while resisting metabolic degradation[6].

-

The 1-Isomer as a Conformational Restrictor: The 1-substituted tetrazole is utilized to lock molecular conformations. Because of its steric bulk and electronic dipole, it effectively mimics the cis-conformation of an amide bond. This is highly valuable in designing peptidomimetics where a specific binding conformation is required to engage an enzyme's active site, without introducing the proteolytic susceptibility of a standard peptide bond[3].

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL:1

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: PMC / NIH URL:2

-

5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods Source: USPTO / Literature Review URL:3

-

5-(3-CHLOROPHENYL)-1H-TETRAZOLE | 41421-28-7 Source: ChemicalBook URL:4

-

Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL:5

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Semantic Scholar URL:6

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. 5-(3-CHLOROPHENYL)-1H-TETRAZOLE | 41421-28-7 [chemicalbook.com]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: 1-(3-Chlorophenyl)-1H-tetrazole as a Versatile Ligand in the Design of Advanced Coordination Complexes

Foreword: The Rationale for Tetrazole Ligands in Modern Coordination Chemistry

The field of coordination chemistry is perpetually driven by the quest for novel ligands that can impart specific, tunable properties to metal complexes. Among the vast arsenal of N-donor heterocyclic compounds, tetrazoles have emerged as exceptionally versatile building blocks.[1][2] Their high nitrogen content, structural similarity to carboxylic acids (acting as non-classical bioisosteres), and diverse coordination capabilities make them prime candidates for developing functional materials.[3][4][5] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, can coordinate to metal centers in various modes, facilitating the construction of everything from discrete mononuclear complexes to intricate, high-dimensional coordination polymers and metal-organic frameworks (MOFs).[1][6][7]

This guide focuses on a specific, yet broadly applicable, ligand: 1-(3-Chlorophenyl)-1H-tetrazole . The presence of the 3-chlorophenyl substituent at the N1 position not only influences the ligand's electronic properties and steric profile but also provides a handle for tuning intermolecular interactions (e.g., halogen bonding, π-π stacking) within the resulting crystal lattice. This document provides a comprehensive overview, from ligand synthesis to the formation, characterization, and potential applications of its coordination complexes, designed for researchers in materials science, catalysis, and drug development.

Part 1: Synthesis of the Ligand: 1-(3-Chlorophenyl)-1H-tetrazole

The most direct and widely adopted method for synthesizing N-substituted tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[4][8] For 1-(3-Chlorophenyl)-1H-tetrazole, this involves the reaction of 3-chlorobenzonitrile with an azide. While various methods exist, we present a protocol that prioritizes safety and efficiency by using a zinc salt catalyst in an aqueous medium, which avoids the need to handle highly toxic and explosive hydrazoic acid directly.[4][8]

Protocol 1: Zinc-Catalyzed Synthesis of 1-(3-Chlorophenyl)-1H-tetrazole

This protocol is adapted from the well-established, environmentally conscious methodology developed by Sharpless and co-workers.[8]

Causality Behind Experimental Choices:

-

Catalyst: Zinc bromide (ZnBr₂) acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the reaction rate.

-

Solvent: Using water as a solvent is not only environmentally benign but also significantly enhances safety by minimizing the risk of generating free hydrazoic acid (HN₃) under neutral reaction conditions.

-

Acidification: The final acidification step is crucial for protonating the tetrazolate anion formed during the reaction, leading to the precipitation of the neutral 1H-tetrazole product.

Materials:

-

3-Chlorobenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

Deionized Water

-

3M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzonitrile (10 mmol, 1.0 equiv), sodium azide (12 mmol, 1.2 equiv), and zinc bromide (12 mmol, 1.2 equiv).

-

Solvent Addition: Add 20 mL of deionized water to the flask.

-

Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction progress should be monitored using Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 24 to 48 hours.

-

Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. (CAUTION) In a well-ventilated fume hood, slowly add 3M HCl dropwise while stirring to acidify the mixture to a pH of ~1. This step can generate toxic hydrazoic acid (HN₃) gas.

-

Product Isolation:

-

If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts and dry under vacuum.

-

If no precipitate forms: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-Chlorophenyl)-1H-tetrazole as a crystalline solid.

Part 2: Synthesis of Coordination Complexes

With the pure ligand in hand, the next stage is the self-assembly of coordination complexes. The 1-substituted nature of 1-(3-Chlorophenyl)-1H-tetrazole typically directs coordination through the N4 atom, acting as a monodentate ligand. However, bridging modes involving both N3 and N4 are also possible, leading to the formation of polynuclear complexes or coordination polymers.[9] The final structure is highly dependent on the choice of metal ion, the counter-anion, the solvent system, and the reaction conditions.[9][10]

General Protocol 2: Synthesis of a Metal-[1-(3-Chlorophenyl)-1H-tetrazole] Complex

Causality Behind Experimental Choices:

-

Metal Precursor: Metal salts with weakly coordinating anions (e.g., NO₃⁻, ClO₄⁻, BF₄⁻) are often preferred as they are less likely to compete with the tetrazole ligand for coordination sites on the metal center.[9][11]

-

Solvent System: The choice of solvent is critical for dissolving both the ligand and the metal salt and for facilitating crystal growth. Solvents like methanol, ethanol, acetonitrile, or DMF are commonly used.

-

Molar Ratio: The ligand-to-metal molar ratio is a key variable. A 2:1 or higher ratio is often used to ensure saturation of the metal's coordination sphere with the primary ligand.[9]

-

Crystallization Method: Slow evaporation of the solvent is a simple and effective method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Materials:

-

1-(3-Chlorophenyl)-1H-tetrazole (Ligand, L)

-

Metal Salt (e.g., Co(NO₃)₂·6H₂O, Ni(ClO₄)₂·6H₂O, ZnCl₂, Cu(BF₄)₂·xH₂O)

-

Methanol or Acetonitrile

Step-by-Step Procedure:

-

Ligand Solution: In a 20 mL glass vial, dissolve the ligand (e.g., 0.2 mmol) in 5 mL of methanol.

-

Metal Salt Solution: In a separate 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of methanol.

-

Assembly: Slowly add the metal salt solution to the ligand solution with gentle stirring.

-

Crystallization: Cover the vial with a perforated cap (e.g., Parafilm with small holes) and leave it undisturbed at room temperature for slow evaporation.

-

Isolation: After several days to weeks, crystals suitable for analysis should form. Isolate the crystals by decanting the mother liquor, wash them carefully with a small amount of cold diethyl ether, and air-dry.

Caption: General workflow for coordination complex synthesis.

Part 3: Essential Characterization Techniques

A thorough characterization is imperative to confirm the identity, structure, purity, and properties of the newly synthesized coordination complexes.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional atomic structure, including the metal's coordination number and geometry, ligand coordination modes, bond lengths, and angles.[12][13][14] |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline sample and can be used to identify structural changes upon processes like desolvation.[13] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms ligand coordination by observing shifts in the tetrazole ring stretching vibrations (e.g., C=N, N=N) and the appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) bonds.[11][15][16] |

| UV-Visible Spectroscopy | Investigates the electronic properties of the complex, including d-d transitions for transition metals and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands.[9][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can confirm the ligand's presence and purity, with chemical shifts indicating the effect of coordination.[15][17] |

| Thermal Analysis (TGA/DSC) | Determines the thermal stability, decomposition temperature, and the presence of coordinated or lattice solvent molecules.[12][18][19] |

| Elemental Analysis (CHN) | Verifies the empirical formula of the synthesized complex by determining the weight percentage of carbon, hydrogen, and nitrogen. |

Part 4: Applications & Future Outlook

The coordination complexes derived from 1-(3-Chlorophenyl)-1H-tetrazole are not mere chemical curiosities; they are candidates for a range of advanced applications.

Caption: Potential coordination modes of the ligand.

1. Medicinal and Pharmaceutical Applications: Tetrazole-containing compounds are prevalent in numerous FDA-approved drugs.[3] Their coordination complexes are being actively investigated as next-generation therapeutic agents.[20] For instance, zinc(II) complexes with bifunctional tetrazole-carboxylate ligands have demonstrated significant cytotoxicity against cancer cell lines, with the metal complex showing far greater activity than the free ligand.[21] This suggests that complexes of 1-(3-Chlorophenyl)-1H-tetrazole could be promising candidates for anticancer drug discovery, where the metal center acts as a scaffold to deliver the active ligand or participates directly in the mechanism of action.[22][23]

2. Advanced Energetic Materials: The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make it an ideal component for energetic materials.[24] Coordination to a metal ion can create dense, thermally stable materials that can serve as primary explosives or pyrotechnics.[12][19] The thermal stability and sensitivity of these energetic coordination polymers (ECPs) can be tuned by varying the metal ion and the ligand structure.[18] Complexes of 1-(3-Chlorophenyl)-1H-tetrazole could yield ECPs with a balance of high energy density and improved safety characteristics.

3. Catalysis: The nitrogen-rich environment provided by tetrazole ligands can stabilize metal centers in various oxidation states, making their complexes suitable for catalytic applications.[2] Tetrazole-based coordination complexes have been shown to be active catalysts for oxidation reactions, suggesting a potential role for 1-(3-Chlorophenyl)-1H-tetrazole complexes in green chemistry and industrial synthesis.[10]

4. Luminescent Materials and Sensors: When combined with suitable metal ions (e.g., Ag(I), Zn(II)) or integrated with fluorophores, tetrazole ligands can produce coordination polymers with interesting photoluminescent properties.[6][9] These materials could find applications in chemical sensing, bio-imaging, and solid-state lighting. The 3-chlorophenyl group can further influence the photophysical properties through heavy-atom effects or by directing intermolecular packing.

References

-

Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials | Request PDF. ResearchGate. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

-

Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]

-

Coordination Explosive Materials: Cyclic Ligands – A Review. Central European Journal of Energetic Materials. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]

-

Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation. PMC. [Link]

-

Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties. RSC Publishing. [Link]

-

Design and synthesis of Zn(II)/Cd(II)-based energetic metal coordination polymers with the bis(tetrazole)methane (H2btm) ligand: a comparative assessment of heat resistance and catalytic effects on the thermal decomposition of ammonium perchlorate. PubMed. [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. [Link]

-

Synthesis and characterisation of tetrazole compounds: 3 Series of new ligands representing versatile building blocks for iron(II) spin-crossover compounds | Request PDF. ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

NEW METAL TETRAZOLATE COMPLEXES: DESIGN, SYNTHESIS, CHARACTERIZATION AND STUDY OF THEIR PHOTOPHYSICAL AND BIOLOGICAL PROPERTIES. Alma Mater Studiorum – Università di Bologna. [Link]

-

Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. MDPI. [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris. [Link]

-

Graphene Oxide-Intercalated Tetrazole-Based Coordination Polymers: Thermally Stable Hybrid Energetic Crystals with Enhanced Photosensitivity. Langmuir - ACS Publications. [Link]

-

Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. MDPI. [Link]

-

(PDF) Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. ResearchGate. [Link]

-

Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Bentham Science. [Link]

-

Large coordination complexes: synthesis, characterisation and properties. Chem. Met. Alloys. [Link]

-

The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. SciELO. [Link]

-

Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. ACS Omega. [Link]

-

A novel Pd complex coated on TiFe2O4 magnetic nanoparticles as an efficient and recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles. PMC. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Metal Complexes for Therapeutic Applications. eScholarship.org. [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PMC. [Link]

-

Molecular and Crystal Structure of 1-(4-Chlorophenyl)-5-(2-dimethylaminovinyl)-1H-tetrazole. SciSpace. [Link]

-

Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. AIR Unimi. [Link]

-

5-(4-Chlorophenyl)-1H-tetrazole. PMC. [Link]

-

A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. CrystEngComm (RSC Publishing). [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN 3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. air.unimi.it [air.unimi.it]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. asianpubs.org [asianpubs.org]

- 12. Design and synthesis of Zn(II)/Cd(II)-based energetic metal coordination polymers with the bis(tetrazole)methane (H2btm) ligand: a comparative assessment of heat resistance and catalytic effects on the thermal decomposition of ammonium perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane | MDPI [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. escholarship.org [escholarship.org]

- 21. Bifunctional tetrazole–carboxylate ligand based Zn( ii ) complexes: synthesis and their excellent potential anticancer properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04768C [pubs.rsc.org]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. juniperpublishers.com [juniperpublishers.com]

- 24. yadda.icm.edu.pl [yadda.icm.edu.pl]

Application Notes & Protocols for the Preparation of Green Energetic Materials Using Tetrazole Derivatives

Abstract

The field of energetic materials is undergoing a paradigm shift towards "green" alternatives that offer high performance with reduced environmental and health impacts. This guide provides a comprehensive overview and detailed protocols for the synthesis of green energetic materials based on tetrazole derivatives. Tetrazoles are a class of nitrogen-rich heterocyclic compounds that, upon decomposition, primarily yield environmentally benign dinitrogen (N₂) gas.[1][2][3][4] Their high positive heats of formation contribute significantly to their energetic properties.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the research and development of next-generation energetic materials. We will delve into the rationale behind the use of tetrazoles, provide step-by-step synthetic protocols for representative compounds, discuss essential characterization techniques, and present a comparative analysis of their performance characteristics.

Introduction: The Imperative for Green Energetic Materials

Traditional energetic materials, such as those based on nitroaromatics (e.g., TNT) and lead-containing primary explosives, have long been the cornerstone of military and industrial applications.[1][5] However, their lifecycle, from synthesis to detonation, often involves hazardous precursors, toxic byproducts, and long-term environmental contamination with heavy metals and carcinogenic compounds.[1][2][5] The concept of "green" energetic materials addresses these shortcomings by focusing on:

-

High Nitrogen Content: Maximizing the nitrogen content in a molecule leads to a higher heat of formation and the generation of N₂ as the primary gaseous product, which is non-toxic.[1][6][7]

-

Lead-Free Compositions: Replacing lead-based primary explosives like lead azide and lead styphnate is a critical goal to mitigate heavy metal pollution.[5]

-

Reduced Sensitivity: Developing materials that are less sensitive to accidental detonation by impact, friction, or heat is paramount for safer handling and storage.[8][9]

-

Environmental Benignity: Designing molecules whose decomposition products have minimal environmental impact.[1][7]

Tetrazole derivatives have emerged as a highly promising class of compounds in the pursuit of green energetic materials due to their inherently high nitrogen content, thermal stability, and the versatility of their synthesis.[1][6][10]

The Tetrazole Scaffold: A Foundation for High-Energy, Green Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is an ideal building block for energetic materials.[1][6] Its key advantages include:

-

Exceptional Nitrogen Content: The tetrazole ring itself has a very high nitrogen-to-carbon ratio, contributing to a high heat of formation.[1][6]

-

Aromatic Stability: The aromatic nature of the tetrazole ring imparts significant thermal stability to the molecule.[1]

-

Versatile Functionalization: The tetrazole ring can be functionalized at various positions to tune the energetic properties, sensitivity, and physical characteristics of the resulting material.[1] This can be achieved by introducing energetic groups like nitro (—NO₂) or azido (—N₃) groups, or by forming energetic salts with nitrogen-rich cations.[1]

-

Formation of Energetic Salts: The acidic proton on the tetrazole ring can be deprotonated to form tetrazolate anions, which can then be combined with various organic nitrogen-rich cations (e.g., ammonium, guanidinium) to create a wide array of energetic salts with tailored properties.[1][2]

Synthetic Strategies for Tetrazole-Based Energetic Materials

The synthesis of tetrazole-based energetic materials typically involves two main stages: the formation of the tetrazole ring and its subsequent functionalization or salt formation.

Formation of the Tetrazole Ring

A common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.

Caption: General scheme for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition.

Formation of Energetic Salts

Once the tetrazole ring is formed, energetic salts can be prepared by a simple acid-base reaction.

Caption: General scheme for the formation of tetrazole-based energetic salts.

Experimental Protocols

Safety First: The synthesis and handling of energetic materials require strict adherence to safety protocols. All work should be conducted in a certified laboratory with appropriate engineering controls, such as fume hoods and blast shields.[11][12] Personal protective equipment (PPE), including safety glasses, face shields, lab coats, and appropriate gloves, must be worn at all times.[13][14][15] Static electricity should be minimized by using grounding straps and maintaining appropriate humidity levels.[13] All reactions should be performed on a small scale, especially when working with new compounds.

Protocol 1: Synthesis of 5-Methyl-1H-tetrazole

This protocol describes a fundamental synthesis of a simple substituted tetrazole.

Materials:

-

Acetonitrile (CH₃CN)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium azide and ammonium chloride in DMF.

-

Slowly add acetonitrile to the reaction mixture at room temperature.

-

Heat the reaction mixture to 120 °C and maintain it at this temperature for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3.

-

Remove the precipitated inorganic salts by filtration.

-

The filtrate is concentrated under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hot water to yield pure 5-methyl-1H-tetrazole.

Rationale:

-

[3+2] Cycloaddition: This reaction proceeds via the cycloaddition of the azide anion to the nitrile group of acetonitrile.

-

Ammonium Chloride: Acts as a proton source and in-situ generates hydrazoic acid (HN₃), the reactive species in the cycloaddition.

-

DMF: A high-boiling polar aprotic solvent suitable for this reaction temperature.

-

Acidification: Protonates the tetrazolate anion to form the neutral tetrazole and precipitates out excess inorganic salts.

-

Recrystallization: A standard purification technique to obtain a crystalline product of high purity.

Protocol 2: Synthesis of Guanidinium 5-(trifluoromethyl)tetrazolate

This protocol details the synthesis of an energetic salt with enhanced performance.[8]

Materials:

-

5-(trifluoromethyl)-1H-tetrazole

-

Guanidine carbonate

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 5-(trifluoromethyl)-1H-tetrazole in deionized water.

-

In a separate beaker, dissolve guanidine carbonate in a minimal amount of hot deionized water.

-

Slowly add the guanidine carbonate solution to the 5-(trifluoromethyl)-1H-tetrazole solution with stirring. Effervescence (CO₂ evolution) will be observed.

-

Continue stirring at room temperature for 2 hours after the addition is complete.

-

Remove the water under reduced pressure to obtain the crude salt.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure guanidinium 5-(trifluoromethyl)tetrazolate.

Rationale:

-

Acid-Base Reaction: The acidic proton of the tetrazole reacts with the basic guanidine carbonate to form the corresponding salt, water, and carbon dioxide.

-

Guanidinium Cation: A nitrogen-rich cation that contributes to the overall energetic performance and stability of the salt through hydrogen bonding.[8]

-

Recrystallization: Purifies the final product by removing any unreacted starting materials or byproducts.

Characterization of Tetrazole-Based Energetic Materials

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Confirms the molecular structure of the compound.[2][9][16]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.[2][9]

-

Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which is crucial for verifying its empirical formula.[9][16]

-

Single-Crystal X-ray Diffraction: Provides the unambiguous molecular and crystal structure, including bond lengths, bond angles, and packing arrangement in the solid state.[8][9][16] This is critical for understanding intermolecular interactions like hydrogen bonding.[8]

-

Differential Scanning Calorimetry (DSC): Measures the thermal stability and decomposition temperature of the material.[2][17]

-

Sensitivity Testing (Impact and Friction): Determines the sensitivity of the material to mechanical stimuli using standardized methods like the BAM drop hammer and friction apparatus.[2][16]

Performance of Tetrazole-Based Energetic Materials

The performance of an energetic material is evaluated based on several key parameters. The following table provides a comparison of selected tetrazole-based energetic materials with traditional explosives.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| TNT | 1.65 | 6,881[17] | 19.5[17] | 15 |

| RDX | 1.82 | 8,795[8] | 34.0 | 7.5[9] |

| Guanidinium 5-(trifluoromethyl)tetrazolate | 1.64[8] | 8,606[8] | 32.1[8] | > 40[8] |

| Ammonium 1-hydroxy-5-methyltetrazolate | 1.68 | 7,982[2] | - | 40[2] |

| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione | 1.83 | 9,114[4] | - | > 60[4] |

| Compound 4 (from[17]) | 1.75 | 8,061[17] | 24.8[17] | - |

Data for TNT and RDX are provided for comparison purposes. Data for tetrazole derivatives are sourced from the cited literature.

Conclusion

The development of green energetic materials based on tetrazole derivatives represents a significant advancement in the field of high-energy-density materials. These compounds offer a compelling combination of high performance, enhanced safety, and environmental compatibility. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this promising class of materials further. Future research will likely focus on the design of novel tetrazole structures with even greater energy density and thermal stability, as well as the development of scalable and cost-effective synthetic routes.

References